molecular formula C9H7ClFN3O B8496152 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole CAS No. 111992-04-2

1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole

Cat. No.: B8496152
CAS No.: 111992-04-2
M. Wt: 227.62 g/mol
InChI Key: BTGAATKPDODCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H7ClFN3O and its molecular weight is 227.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111992-04-2

Molecular Formula

C9H7ClFN3O

Molecular Weight

227.62 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C9H7ClFN3O/c1-5-12-9(15)14(13-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,12,13,15)

InChI Key

BTGAATKPDODCIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirring solution of 80.3 grams (0.500 mole) of 4-chloro-2-fluorophenylhydrazine in 180 ml of tert-butanol/water (88/12) is cooled to 0 to 5° C., and a solution of 23.4 grams (0.525 mole) of acetaldehyde in 54 grams of tert-butanol/water (88/12) is added dropwise during a 20 minute period. Upon completion of addition, the reaction mixture is stirred for five minutes, and a slurry of 39.8 grams (91.5% pure--0.560 mole--12% molar excess) of sodium cyanate in 90 grams of water is added in one portion. Additional water is used to wash any of the remaining slurry of sodium cyanate from its container into the reaction mixture. The reaction mixture is cooled to 0 to 5° C., and 39.3 grams (0.655 mole--5% equivalent excess, based on equivalents of sodium cyanate and its sodium carbonate impurity) of acetic acid is added dropwise during a 15 minute period. Upon completion of addition, the reaction mixture is stirred for about two hours during which time it is allowed to warm to about 20° C. Upon completion of the two hour stirring time, the reaction mixture is cooled to 10° C., and 321 grams (0.537 mole) of a 12.4% aqueous solution of sodium hypochlorite is added dropwise during a 40 minute period. Upon completion of addition, the reaction mixture is stirred for an additional 40 minutes. The tert-butanol/water medium is then distilled from the reaction mixture by slowly heating the reaction mixture to about 100° C. Upon completion of the distillation, the pot residue is washed with water and dried, yielding 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl,-1,2,4-triazol-5(1H)-one.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
solvent
Reaction Step Two
Name
sodium cyanate
Quantity
39.8 g
Type
reactant
Reaction Step Three
Name
Quantity
90 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 50 gallon glass-lined reaction vessel equipped with a Hasteloy condenser and a glass stirring device was charged with 115 pounds of acetonitrile recycled from a previous run of the present reaction, 47.4 pounds of fresh acetonitrile (total 162.4 pounds--94.685 liters), and 40.6 pounds (0.210 lb-mole; 1.00 equiv.--18.416 Kg) of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (wt. %/vol.--triazole/solvent is 19.46%). The mixture was then stirred and warmed to 35° C. During the warm-up period the reaction vessel was purged three times with nitrogen gas and sealed under a vacuum of about 300 to 500 mm Hg. Chlorine gas, 21.01 pounds (0.296 lb-mole; 1.41 equiv.) was then fed into the reaction mixture below the surface at a rate (about 0.5 lb./min.) to maintain the reaction mixture temperature at 40° C. or less and the reaction vessel pressure under 15 psig. The time required to complete the feed of chlorine gas was about 30 minutes. The chlorine gas feed lines were purged with nitrogen following the feed of chlorine, which caused some reduction in temperature. The reaction mixture temperature was then brought slowly to 40° C., while the reaction vessel pressure was kept under 15 psig. The reaction mixture was then stirred for a hold time of three hours, after which time it was analyzed for conversion of starting material to product and hydrogen chloride by-product content. During the three hour hold time the conversion of starting material to product, as determined by gas chromatographic methods, was about 50% (area %). After this time the reaction mixture was refluxed for three hours at 40° C./150 mm Hg, causing the removal of hydrogen chloride by-product. An acceptable hydrogen chloride by-product content of less than 1% had been achieved by the end of the three hour reflux. The reaction mixture was then cooled to 35° C., and the reaction vessel was placed under a vacuum of about 300 to 500 mm Hg. A second feed of chlorine gas, 14.01 pounds (0.198 lb-mole; 0.94 equiv.) was then charged (~seven hours following the first feed) into the reaction mixture in the manner described for the first feed of chlorine. The time required to complete the second feed of chlorine gas was about 30 minutes. Upon completion of the feed of chlorine, the reaction mixture was held at 40° C./≤15 psig for a three hour hold time, as previously described. The reaction mixture was then analyzed for conversion of starting material to product and hydrogen chloride by-product content. During the three hour hold time the conversion of starting material to product, as determined by gas chromatographic methods, was about 75% (area %). The reaction mixture was again refluxed for three hours at 40° C./150 mm Hg, to remove hydrogen chloride by-product to less than 1%. The reaction mixture was then adjusted to the conditions previously described, and a third feed of 14.01 pounds (0.198 lb-mole; 0.94 equiv.) of chlorine gas was charged (~14.5 hours following the first feed). Upon completion of the addition of the third feed of chlorine gas the reaction mixture was again held at 40° C. for four hours. A conversion of starting material to product of 96% (area %) or greater was accomplished during the four hour hold time. The reaction mixture was again refluxed at 40° C./≤15 psig for three hours to remove hydrogen chloride by-product. Upon completion of the reflux time (total reaction time: ~22.5 hours) the reaction mixture was cooled to 5° C. during 30 minutes, and stirred at that temperature for one hour. The reaction mixture was then transferred into an appropriate centrifuge, where it was spun for 30 minutes to remove the mother liquor. The mother liquor was placed in a separate receiver for reclamation of the acetonitrile by distillation. The filter cake was washed first with 35 pounds of cold (0-5° C.) acetonitrile charged directly into the centrifuge. The mixture was spun for 30 minutes to remove the acetonitrile wash. A second 35 pounds of cold acetonitrile was charged into the reaction vessel, where it was stirred for five minutes to remove any remaining reaction mixture. The acetonitrile wash was then transferred into the centrifuge, where it was spun as previously described. The filter cake was removed from the centrifuge and dried at 60° C./25 mm Hg for 24 hours, yielding 38.27 pounds (80.2% yield) of 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, which was 99.9% pure (weight % as determined by gas chromatographic methods).
[Compound]
Name
glass-lined
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The key to these superior yields is the removal of the hydrogen chloride gas generated during the chlorination steps after each of the one molar equivalent chlorine feeds. If left in the reaction mixture, the hydrogen chloride will stall the reaction and/or react with the acetonitrile solvent, thereby giving reduced yields of product. The hydrogen chloride is removed from the reaction mixture to the extent possible by first using a vacuum strip, then optionally purging with nitrogen. The reduced hydrogen chloride concentration also helps to reduce the corrosivity of the reaction mixture, which becomes especially important during the reaction, filtration, and handling steps. In the preferred process of the present invention, 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (one equiv.) is placed in a solvent such as acetonitrile, N,N-dimethylformamide, nitromethane, or nitrobenzene, preferably acetonitrile. The concentration of this 2-fluorophenyl derivative in the solvent on a percent weight of 2-fluorophenyl derivative to volume of solvent is in the range of about 5 to 70%, preferably about 10 to 35%, and most preferably 15 to 25%. The solvent used may be fresh, recycled from previous runs of this chlorination reaction, or combinations of fresh and recycled. The resulting slurry is stirred during the chlorination steps at a temperature in the range of about 0° C. to about 75° C., preferably ambient temperature (e.g., 23° C.) to 50° C., and most preferably 30° C. to 40° C. In a pilot plant scale run of the process of the present invention, the chlorine addition is conducted in a closed system under a vacuum of about 300 to 500 mm Hg, which helps to alleviate pressure build-up from the chlorine gas addition. Laboratory scale runs of the chlorination are routinely conducted at atmospheric pressure with no apparent adverse consequence. The chlorine gas feed rate is important to ensure proper absorbtion. In a pilot plant scale run, the reactor pressure is dependent on the rate of chlorine gas addition versus the rate of reaction. It is preferred to maintain the pressure in the reactor under 15 psig by the rate of addition of chlorine gas, preferably, at about 0.5 lb/minute. With the reaction mixture in the preferred temperature range, 0.8 to 1.6 molar equivalents, preferably 0.9 to 1.5 molar equivalents, of chlorine gas are added below the surface of the reaction mixture at a rate that will maintain the reaction mixture below 50° C., preferably between 30° C. and 40° C. The time required to complete the first feed of chlorine gas while maintaining the above conditions is about 10 minutes to two hours, preferably 20 minutes to one hour. Upon completion of the first feed of chlorine gas the reaction mixture is brought to a temperature of about 30° C. to 50° C., preferably 30° C. to 40° C., where it is stirred for a hold time of one to 10 hours, preferably three to six hours, after which time the conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, as determined by gas chromatographic methods, is about 50% (area %). Upon completion of the hold-time the reaction mixture is maintained at the preferred temperature of 30° C. to 40° C. and placed under reduced pressure. In a pilot plant scale run the pressure reduction is to about 100 to 200 mm Hg, preferably 135 to 165 mm Hg. In a laboratory scale run, the pressure reduction is to about 10 to 30 mm Hg, preferably 15 to 25 mm Hg. In a pilot plant scale run, refluxing under the conditions described above is continued for a period of one to six hours, preferably two to four hours during which time trace amounts of residual chlorine and about 99% of the by-product hydrogen chloride is driven off. If more than 1% of the hydrogen chloride remains in the reaction mixture, the reaction mixture is purged with nitrogen gas to bring the hydrogen chloride level to less than 1%. In a laboratory scale run, refluxing under the conditions described above is continued for a period of about 20 minutes to two hours, preferably 30 to 50 minutes, then the reaction mixture is purged with nitrogen gas for a period of about 10 to 30 minutes, preferably 15 to 25 minutes. Upon completion of the first feed of chlorine gas and the subsequent removal of the by-product hydrogen chloride, the process is repeated with a second feed of chlorine gas in the amounts and under the conditions described above. The conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole after the second feed, as determined by gas chromatographic methods, is about 75% (area %). The subsequent removal of the by-product hydrogen chloride is again conducted under conditions described above. A third feed of chlorine and by-product hydrogen chloride removal are conducted in the same manner. Upon completion of the third feed of chlorine and the subsequent by-product hydrogen chloride removal, conversion of 4,5-dihydro-1-(2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole to 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, as determined by gas chromatographic methods, is about 97% (area %) or better. After removal of the hydrogen chloride the reaction mixture is cooled and the solid product collected by filtration or centrifugation. In a pilot plant scale run, the reaction mixture is cooled to about 0° C. to 15° C., preferably to 3° C. to 10° C. to maximize precipitation of any product in solution, and held at this temperature for about 30 minutes to two hours, preferably one hour. The solid product is collected by centrifugation and washed with a cold solvent, preferably acetonitrile. In the pilot plant scale runs, yields of 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole are about 80% with purity of 98 to 100%. In corresponding laboratory scale runs, yields of 82% to 89% are obtained with purity of 98 to 100%. The acetonitrile solvent removed from the product by filtration or centrifugation may be distilled for use in subsequent chlorinations by this process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-fluorophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-fluorophenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

A stirring solution of 80.3 grams (0.500 mole) of 4-chloro-2-fluorophenylhydrazine in 180 ml of tert-butanol/water (88/12) is cooled to 0° to 5° C., and a solution of 23.4 grams (0.525 mole) of acetaldehyde in 50 grams of tert-butanol/water (88/12) is added dropwise during a 20 minute period. Upon completion of addition, the reaction mixture is stirred for five minutes, and a slurry of 39.8 grams (91.5% pure-0.560 mole-12% molar excess) of sodium cyanate in 90 grams of water is added in one portion. Additional water is used to wash any of the remaining slurry of sodium cyanate from its container into the reaction mixture. The reaction mixture is cooled to 0° to 5° C. and 39 3 grams (0.655 mole-5% equivalent excess, based on equivalents of sodium cyanate and its sodium carbonate impurity) of acetic acid is added dropwise during a 15 minute period. Upon completion of addition, the reaction mixture is stirred for about two hours during which time it is allowed to warm to about 20° C. Upon completion of the two hour stirring time, the reaction mixture is cooled to 10° C. and 321 grams (0.537 mole) of a 12.4% aqueous solution of sodium hypochlorite is added dropwise during a 40 minute period. Upon completion of addition, the reaction mixture is stirred for an additional 40 minutes. The tert-butanol/water medium is then distilled from the reaction mixture by slowly heating the reaction mixture to about 100° C. Upon completion of the distillation, the pot residue is filtered, washed with water and dried, yielding 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl-1,2,4-triazol-5(1H)-one.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
sodium cyanate
Quantity
39.8 g
Type
reactant
Reaction Step Three
Name
Quantity
90 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.